![molecular formula C9H18O B1259667 人绝经期促性腺激素](/img/structure/B1259667.png)
人绝经期促性腺激素
科学研究应用
Ovarian Stimulation in Infertility Treatments
HMG is widely used for ovarian stimulation in various assisted reproductive technologies (ART), including in vitro fertilization (IVF) and artificial insemination by husband (AIH).
- Effectiveness : Studies have shown that HMG combined with other medications, such as letrozole, can enhance clinical outcomes like live birth rates and clinical pregnancies among infertile patients. For instance, a study indicated that using HMG with letrozole resulted in higher pregnancy outcomes compared to HMG alone .
Treatment Method | Live Birth Rate (%) | Clinical Pregnancy Rate (%) |
---|---|---|
HMG + Letrozole | 45.3 | 65.2 |
HMG Only | 30.1 | 50.0 |
- Case Study : A retrospective analysis involving normogonadotropic infertile patients demonstrated that while the pregnancy rates were similar between groups receiving either HMG or no supplementation, those receiving HMG showed significantly higher serum estradiol levels and a notable risk of ovarian hyperstimulation syndrome (OHSS) .
Treatment of Specific Infertility Conditions
HMG has been particularly effective in treating various infertility conditions such as endometriosis and male factor infertility.
- Endometriosis : A randomized study found that HMG/IUI therapy was more effective than IUI alone, with cycle fecundities ranging from 7.1% to 19.0% for those treated with HMG .
Condition | Cycle Fecundity (%) | Treatment Method |
---|---|---|
Endometriosis | 19.0 | HMG/IUI |
Male Factor Infertility | 15.5 | HMG/IUI |
Comparison with Other Gonadotropins
Research has compared the efficacy of HMG with highly purified follicle-stimulating hormone (HP-FSH).
- Findings : In a study comparing these two treatments, it was found that while both resulted in similar clinical outcomes, HMG had a higher fertilization rate and produced more transferable embryos compared to HP-FSH .
Gonadotropin Type | Fertilization Rate (%) | Transferable Embryos |
---|---|---|
Human Menopausal Gonadotropin | 56 | 4.0 |
Highly Purified FSH | 50 | 3.2 |
Timing of Administration
The timing of HMG administration can influence treatment outcomes significantly.
- Study Results : A study assessing the impact of early versus mid-follicular phase administration of HMG revealed that initiating treatment early resulted in a higher live birth rate compared to mid-follicular initiation .
Timing of Administration | Live Birth Rate (%) |
---|---|
Early Follicular Phase | 21.9 |
Mid-Follicular Phase | 11.7 |
Safety and Risks
While HMG is effective, it is not without risks.
作用机制
促性腺激素通过模拟天然激素 FSH 和 LH 发挥作用。它与卵巢颗粒细胞和睾丸间质细胞表面的 FSH 和 LH 受体结合。这种结合刺激女性卵泡成熟和男性睾酮和精子的产生。 涉及的分子途径包括环腺苷一磷酸 (cAMP) 和蛋白激酶 A (PKA) 信号通路激活 .
类似化合物:
重组 FSH (rFSH): 使用重组 DNA 技术生产的 FSH 合成形式。
高纯度促性腺激素 (HP-hMG): 一种更纯净的促性腺激素,FSH 与 LH 的比例更高。
人绒毛膜促性腺激素 (hCG): 另一种用于生育治疗的促性腺激素。
比较: 促性腺激素的独特之处在于它是一种天然提取物,含有 FSH 和 LH,而重组 FSH 和 HP-hMG 更精炼,杂质更少。 促性腺激素因其天然成分而经常被优先选择,但重组 FSH 因其一致性和纯度而更受欢迎 .
总之,促性腺激素是生殖医学领域的重要化合物,在生育治疗和科学研究中有着重要的应用。它的天然来源和 FSH 和 LH 的组合使其成为一种独特且有价值的药物。
生化分析
Biochemical Properties
Human Menopausal Gonadotrophin plays a significant role in biochemical reactions related to reproductive health. It interacts with several key enzymes and proteins, including the follicle-stimulating hormone receptor and the luteinizing hormone receptor. These interactions lead to the activation of intracellular signaling pathways, such as the cyclic adenosine monophosphate pathway, which is crucial for the synthesis of steroid hormones like progesterone and estradiol . The nature of these interactions involves the binding of Human Menopausal Gonadotrophin to its receptors, leading to conformational changes that activate downstream signaling cascades.
Cellular Effects
Human Menopausal Gonadotrophin exerts various effects on different cell types, particularly granulosa cells in the ovaries. It influences cell function by promoting the proliferation and differentiation of these cells, which are essential for follicular development and ovulation. Additionally, Human Menopausal Gonadotrophin impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the production of cyclic adenosine monophosphate and activating protein kinase A . These changes enhance the synthesis of steroid hormones and support the maturation of ovarian follicles.
Molecular Mechanism
The molecular mechanism of action of Human Menopausal Gonadotrophin involves its binding to specific receptors on the surface of target cells. This binding triggers a series of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates various target proteins, leading to changes in gene expression and cellular function. Human Menopausal Gonadotrophin also modulates the activity of enzymes involved in steroidogenesis, enhancing the production of progesterone and estradiol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Human Menopausal Gonadotrophin can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Human Menopausal Gonadotrophin maintains its bioactivity for a specific period, after which it undergoes degradation, leading to a decline in its effectiveness . Long-term exposure to Human Menopausal Gonadotrophin in in vitro and in vivo studies has demonstrated sustained stimulation of ovarian cells, but the effects may diminish over time due to receptor desensitization and downregulation.
Dosage Effects in Animal Models
The effects of Human Menopausal Gonadotrophin in animal models vary with different dosages. Low doses of the compound can effectively stimulate follicular development and ovulation, while higher doses may lead to adverse effects such as ovarian hyperstimulation syndrome . Threshold effects have been observed, where a minimum dose is required to achieve the desired therapeutic outcome. Toxic effects at high doses include excessive ovarian enlargement and the potential for multiple pregnancies.
Metabolic Pathways
Human Menopausal Gonadotrophin is involved in several metabolic pathways related to reproductive health. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are crucial for the synthesis of estrogen and progesterone . These interactions influence metabolic flux and the levels of key metabolites, supporting the maturation of ovarian follicles and the preparation of the endometrium for implantation.
Transport and Distribution
The transport and distribution of Human Menopausal Gonadotrophin within cells and tissues involve specific transporters and binding proteins. The compound is transported through the bloodstream to target tissues, where it binds to its receptors on the surface of ovarian cells . This binding facilitates its localization and accumulation in the ovaries, where it exerts its biological effects.
Subcellular Localization
Human Menopausal Gonadotrophin is localized primarily in the ovarian follicles, where it interacts with its receptors on the surface of granulosa cells . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cells. These interactions are essential for the activation of signaling pathways and the regulation of gene expression involved in follicular development and ovulation.
准备方法
合成路线和反应条件: 促性腺激素不是化学合成的,而是从绝经后妇女的尿液中提取的。提取过程包括几个纯化步骤以分离促性腺激素。最初,收集尿液并进行过滤和沉淀处理以去除杂质。 然后使用色谱技术分离促性腺激素 .
工业生产方法: 促性腺激素的工业生产涉及从绝经后妇女那里大规模收集尿液,然后进行一系列纯化步骤。该过程包括:
- 过滤以去除颗粒状物质。
- 沉淀以浓缩促性腺激素。
- 色谱法将 FSH 和 LH 与其他尿蛋白分离。
- 最终纯化以确保产品符合药品标准 .
化学反应分析
反应类型: 促性腺激素是一种基于蛋白质的化合物,不会像小的有机分子那样进行典型的化学反应。它可以参与以下生化相互作用:
结合反应: 促性腺激素与卵巢和睾丸细胞表面的特异性受体结合。
酶促反应: 它可能会在体内被酶降解。
常见试剂和条件: 促性腺激素制备中涉及的主要试剂是纯化过程中使用的试剂,例如用于色谱的缓冲液和沉淀剂。
主要形成的产物: 提取和纯化过程形成的主要产物是活性促性腺激素 FSH 和 LH,它们用于生育治疗 .
相似化合物的比较
Recombinant FSH (rFSH): A synthetic form of FSH produced using recombinant DNA technology.
Highly Purified Menotropin (HP-hMG): A more purified form of menotropin with a higher ratio of FSH to LH.
Human Chorionic Gonadotropin (hCG): Another gonadotropin used in fertility treatments.
Comparison: Menotropin is unique in that it is a natural extract containing both FSH and LH, whereas recombinant FSH and HP-hMG are more refined and contain fewer impurities. Menotropin is often preferred for its natural composition, but recombinant FSH is favored for its consistency and purity .
生物活性
Human Menopausal Gonadotrophin (hMG), a hormone derived from the urine of postmenopausal women, contains both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activities. It plays a critical role in reproductive medicine, particularly in assisted reproductive technologies (ART) such as in vitro fertilization (IVF). This article explores the biological activity of hMG, its mechanisms of action, clinical applications, and associated research findings.
FSH Activity :
FSH is essential for the recruitment and growth of ovarian follicles. It binds to specific G protein-coupled receptors on granulosa cells, activating adenylate cyclase and increasing cyclic AMP levels. This leads to the expression of genes involved in cell proliferation and differentiation. FSH also enhances aromatase activity, facilitating the conversion of androgens to estrogens .
LH Activity :
LH is crucial for steroidogenesis and final follicular maturation. During the early follicular phase, LH stimulates the theca cells to produce androgens, which are then converted to estrogens by granulosa cells. LH also plays a significant role in triggering ovulation by promoting the maturation of the dominant follicle .
Clinical Applications
hMG is primarily used in fertility treatments to induce ovulation and support ovarian function. Its dual action on FSH and LH makes it particularly useful in various clinical scenarios:
- In Vitro Fertilization (IVF) : Studies show that hMG can lead to higher fertilization rates compared to highly purified FSH preparations. In a randomized trial, the fertilization rate was significantly higher in patients treated with hMG than those receiving HP-FSH (56% vs. 50%) .
- Empiric Therapy for Infertility : A study involving women with unexplained infertility demonstrated a conception rate of 12.4% with hMG therapy compared to 7.9% after IVF .
- Endometriosis and Male Factor Infertility : hMG combined with intrauterine insemination (IUI) has shown improved cycle fecundity rates compared to IUI alone .
Efficacy in Assisted Reproductive Technologies
A comprehensive review highlighted that hMG is associated with higher pregnancy and live birth rates compared to recombinant FSH in long protocol GnRH agonist regimens. The data suggest that hMG may also increase multiple pregnancy rates due to its LH content .
Case-Control Studies
A nationwide case-control study investigated the association between hMG use and ovarian cancer risk. The findings indicated an increased risk of epithelial ovarian tumors among women who used fertility drugs, particularly those using hMG . However, further research is needed to clarify these associations.
Data Table
The following table summarizes key characteristics of different gonadotropin preparations:
Preparation | FSH Activity (IU/mg) | LH Activity (IU/vial) | Purity (%) |
---|---|---|---|
hMG | ~100 | 75 | <5 |
HP-hMG | 2000-2500 | 75 | <70 |
Recombinant FSH | 7000-10000 | 0 | >99 |
Lutropin alfa | 22000 | 75 | >99 |
属性
IUPAC Name |
6,6-dimethylheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWTGCATVNMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9002-68-0, 61489-71-2 | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadotropin, menopausal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。